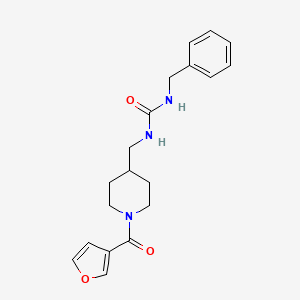
1-Benzyl-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea is a synthetic organic compound that features a complex structure combining a benzyl group, a furan ring, a piperidine ring, and a urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea typically involves multiple steps:
-
Formation of the Piperidine Intermediate: : The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting 4-piperidone with benzylamine under reductive amination conditions to yield N-benzylpiperidine.
-
Furan-3-carbonylation: : The next step involves the introduction of the furan-3-carbonyl group. This can be done by reacting the N-benzylpiperidine with furan-3-carbonyl chloride in the presence of a base such as triethylamine to form the corresponding amide.
-
Urea Formation: : Finally, the urea moiety is introduced by reacting the amide with an isocyanate, such as phenyl isocyanate, under mild conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.
化学反応の分析
Types of Reactions
1-Benzyl-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The carbonyl group in the furan ring can be reduced to form alcohol derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used under anhydrous conditions.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable leaving group and under basic conditions.
Major Products
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the furan ring.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
科学的研究の応用
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting central nervous system disorders due to the presence of the piperidine ring.
Biological Studies: It can be used in studies investigating the interaction of synthetic compounds with biological targets, such as enzymes or receptors.
Pharmacology: The compound can be tested for its pharmacokinetic and pharmacodynamic properties to evaluate its potential as a therapeutic agent.
Industrial Applications: It may be used in the synthesis of more complex molecules for various industrial applications, including the development of new materials or agrochemicals.
作用機序
The mechanism of action of 1-Benzyl-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea would depend on its specific biological target. Generally, compounds with similar structures can interact with neurotransmitter receptors or enzymes, modulating their activity. The piperidine ring is known to interact with various receptors in the central nervous system, potentially leading to effects on neurotransmission. The furan ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
1-Benzyl-3-(piperidin-4-yl)urea: Lacks the furan-3-carbonyl group, potentially altering its biological activity and specificity.
1-Benzyl-3-((1-(thiophen-3-carbonyl)piperidin-4-yl)methyl)urea: Contains a thiophene ring instead of a furan ring, which may affect its electronic properties and reactivity.
1-Benzyl-3-((1-(pyridin-3-carbonyl)piperidin-4-yl)methyl)urea: Contains a pyridine ring, which can influence its binding interactions and pharmacological profile.
Uniqueness
1-Benzyl-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea is unique due to the combination of the furan ring and the piperidine ring, which can provide a distinct set of chemical and biological properties. The presence of the furan ring can enhance the compound’s ability to participate in π-π interactions and hydrogen bonding, potentially increasing its binding affinity and specificity for certain biological targets.
特性
IUPAC Name |
1-benzyl-3-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c23-18(17-8-11-25-14-17)22-9-6-16(7-10-22)13-21-19(24)20-12-15-4-2-1-3-5-15/h1-5,8,11,14,16H,6-7,9-10,12-13H2,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGYJKWOXSCMGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=CC=C2)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














